molecular formula C17H26N2O3S B7705761 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B7705761
M. Wt: 338.5 g/mol
InChI Key: MBWLFSIZLDYKEM-UHFFFAOYSA-N
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Description

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide is an organic compound with the molecular formula C17H26N2O3S and a molecular weight of 338.46494 g/mol . This compound is known for its unique chemical structure, which includes a cyclohexyl group, a methylsulfonyl group, and a dimethylphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide typically involves the reaction of cyclohexylamine with methylsulfonyl chloride to form cyclohexyl(methylsulfonyl)amine. This intermediate is then reacted with 2,4-dimethylphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,3-dimethylphenyl)acetamide
  • 2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide

Uniqueness

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl and methylsulfonyl groups also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[cyclohexyl(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(23(3,21)22)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWLFSIZLDYKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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